molecular formula C15H24O B207934 (S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one CAS No. 25645-19-6

(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one

Cat. No.: B207934
CAS No.: 25645-19-6
M. Wt: 220.35 g/mol
InChI Key: QTFJNWQFKJITEE-CYIWUNGXSA-N
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Preparation Methods

(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one can be obtained through both natural extraction and chemical synthesis.

Natural Extraction: : The compound is extracted from plant materials using solvents. The process involves washing, soaking, and purifying the plant material to isolate the desired compound .

Chemical Synthesis: : The synthetic route involves cyclization and oxidation reactions. For instance, starting from a germacrane skeleton, the compound undergoes a series of reactions, including cyclization to form the decane ring and subsequent oxidation to introduce the hydroxyl group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Preisocalamendiol involves the conversion of isocalamendiol to preisocalamendiol through a series of reactions.", "Starting Materials": [ "Isocalamendiol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Isocalamendiol is reduced to 1,2-dihydroisocalamendiol using sodium borohydride in methanol.", "1,2-dihydroisocalamendiol is then oxidized to isocalamendione using hydrochloric acid.", "Isocalamendione is then reacted with sodium hydroxide to form the sodium salt of isocalamendione.", "The sodium salt of isocalamendione is then reacted with methyl iodide to form the methyl ester of isocalamendione.", "The methyl ester of isocalamendione is then reduced to the methyl ester of isocalamendiol using palladium on carbon in acetone.", "Finally, the methyl ester of isocalamendiol is hydrolyzed to preisocalamendiol using hydrochloric acid." ] }

CAS No.

25645-19-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one

InChI

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1

InChI Key

QTFJNWQFKJITEE-CYIWUNGXSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C

SMILES

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C

Appearance

Oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
Reactant of Route 2
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
Reactant of Route 3
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
Reactant of Route 4
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
Reactant of Route 5
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one
Reactant of Route 6
Reactant of Route 6
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one

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